N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Applications
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide and its derivatives have shown potential as antidepressants. Research has indicated that these compounds exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, attributes desirable in antidepressant drugs. For example, a study by Martínez et al. (2001) synthesized derivatives with significant in vitro activity on the 5-HT1A receptor and 5-HT transporter, demonstrating their potential for potent antidepressant agents with a new dual mechanism of action (Martínez et al., 2001).
Tocolytic Activity
In a study by Lucky and Omonkhelin (2009), a derivative of this compound exhibited tocolytic activity. This compound significantly inhibited oxytocin and acetylcholine-induced contractions of the uterine smooth muscle in non-pregnant rats, suggesting its potential use in managing preterm labor (Lucky & Omonkhelin, 2009).
Radiotracer for D3 Receptor Imaging
A derivative, FAUC346, synthesized for D3 receptor imaging, displayed selectivity for D3 receptors in rat brain, indicating its utility in positron emission tomography (PET) scans for brain studies. Although it did not show the desired pharmacological profile in nonhuman primates, its initial success in rats highlights its potential in neurological research (Kuhnast et al., 2006).
Agonist for PPARpan Receptors
The compound was also part of a study by Guo et al. (2006), where it was involved in the synthesis of a potent PPARpan agonist. This application is significant in metabolic research, especially concerning lipid metabolism and diabetes (Guo et al., 2006).
Binding Mechanism Analysis
A study by Xu et al. (2016) performed TDDFT calculations, X-ray crystallography, and molecular docking to analyze the binding mechanism of a similar compound with α1A-adrenoceptor. Such studies contribute to a deeper understanding of drug-receptor interactions, paving the way for better drug design (Xu et al., 2016).
Antianxiety and Antidepressant Effects
Kumar et al. (2017) synthesized derivatives and tested them for antidepressant and antianxiety activities. Their findings underscore the potential of these compounds in treating mental health disorders (Kumar et al., 2017).
Modulation of Serotonergic Function
Romero et al. (2003) explored the modulation of serotonergic function in the rat brain by VN2222, a serotonin reuptake inhibitor and 5-HT1A receptor agonist, derived from this compound. This research has implications for understanding and treating depression (Romero et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Barbara Malawska et al. (2002) synthesized derivatives and tested them for antiarrhythmic and antihypertensive effects. The results suggest these compounds might be useful in treating cardiovascular disorders (Barbara Malawska et al., 2002).
Eigenschaften
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-10-7-15-28-20)25-13-11-24(12-14-25)18-8-5-6-9-19(18)27-4/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGHJOZAUWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.